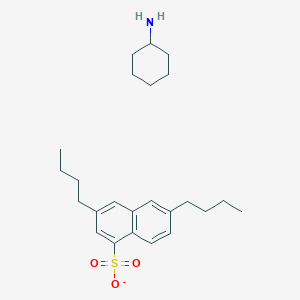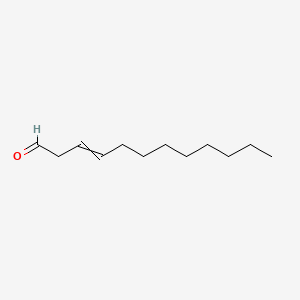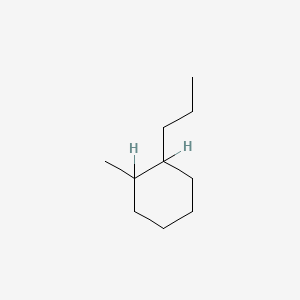![molecular formula C12H10O4 B1617625 [1,1'-biphenyl]-3,3',5,5'-tetraol CAS No. 531-02-2](/img/structure/B1617625.png)
[1,1'-biphenyl]-3,3',5,5'-tetraol
描述
[1,1’-Biphenyl]-3,3’,5,5’-tetraol is an organic compound consisting of two benzene rings connected by a single bond, with four hydroxyl groups attached at the 3, 3’, 5, and 5’ positions. This compound is a derivative of biphenyl, which is known for its applications in various fields such as organic synthesis, materials science, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-biphenyl]-3,3’,5,5’-tetraol typically involves the hydroxylation of biphenyl derivatives. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, followed by hydroxylation. The reaction conditions often include the use of palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) and water .
Industrial Production Methods
Industrial production of [1,1’-biphenyl]-3,3’,5,5’-tetraol may involve large-scale catalytic processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to meet the demands of various applications.
化学反应分析
Types of Reactions
[1,1’-Biphenyl]-3,3’,5,5’-tetraol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, partially reduced biphenyl derivatives, and substituted biphenyl compounds.
科学研究应用
[1,1’-Biphenyl]-3,3’,5,5’-tetraol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of [1,1’-biphenyl]-3,3’,5,5’-tetraol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
相似化合物的比较
Similar Compounds
Biphenyl: The parent compound, which lacks the hydroxyl groups.
[1,1’-Biphenyl]-2,2’,6,6’-tetraol: A similar compound with hydroxyl groups at different positions.
Polychlorinated biphenyls (PCBs): Chlorinated derivatives of biphenyl with different chemical properties and applications.
Uniqueness
[1,1’-Biphenyl]-3,3’,5,5’-tetraol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
5-(3,5-dihydroxyphenyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLUGGCFYPMLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060195 | |
| Record name | [1,1'-Biphenyl]-3,3',5,5'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-02-2 | |
| Record name | [1,1′-Biphenyl]-3,3′,5,5′-tetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-3,3',5,5'-tetrol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-3,3',5,5'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-biphenyl]-3,3',5,5'-tetraol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7CAU2QQ8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of diresorcinol and its derivatives?
A1: Diresorcinol, also known as [1,1'-Biphenyl]-3,3',5,5'-tetrol, possesses a biphenyl core structure with two resorcinol moieties attached at the 1 and 1' positions. This results in four hydroxyl groups, two on each resorcinol ring, which are key to its chemical reactivity and ability to form hydrogen bonds. [, , , ] Derivatives often involve modifications to these hydroxyl groups, such as alkylation or esterification, impacting their physicochemical properties and biological activities. [, , ] For example, the introduction of bulky iodine atoms in hexaiodinated derivatives leads to steric hindrance, forcing the two aromatic rings into a nearly perpendicular conformation. []
Q2: How is diresorcinol used in the synthesis of other compounds, particularly bioactive prenylated diresorcinols?
A2: Diresorcinol serves as a crucial building block in the synthesis of biologically active prenylated diresorcinols. [] These compounds exhibit a range of activities, including cytotoxic, antibacterial, and antifungal properties. [, ] Microwave-assisted copper catalysis provides an efficient and environmentally friendly method for cross-coupling diresorcinol with ortho-prenylated phenols and aryl halides. [] This method offers several advantages, such as operational simplicity, rapid heating, shorter reaction times, and higher chemical yields, making it a preferred route for synthesizing these compounds. []
Q3: Can diresorcinol act as a ligand in metal complexes, and if so, how does this influence their properties?
A3: Yes, diresorcinol can function as a hydrogen-bond donor in metal complexes. [] For example, in a complex formed with [PtII(bph)(CN)2]2- (bph = biphenyl-2,2'-diyl), diresorcinol forms hydrogen bonds with both the nitrogen atoms of the cyanide ligands and directly with the platinum center. [] This interaction influences the photoluminescent properties of the complex, causing a noticeable redshift in the emission compared to the complex without diresorcinol. [] This effect is attributed to the direct interaction of the phenol group with the platinum-biphenyl orbital system, altering the charge transfer processes within the complex. []
Q4: Are there any known applications of diresorcinol derivatives in analytical chemistry?
A4: Yes, derivatives of diresorcinol, specifically 4,4′-oxalylbis(hydrazonomethyl)diresorcinol, have shown potential as fluorescent probes for detecting trace amounts of metal ions like aluminum (AlIII) and indium (InIII). [] This compound forms fluorescent complexes with these metal ions, allowing for their detection at very low concentrations. [] This property makes it suitable for applications requiring high sensitivity, such as environmental monitoring and material analysis.
Q5: How does the prenylation of diresorcinols impact their biological activity, particularly in the context of bacterial quorum sensing?
A5: Prenylated diresorcinols have demonstrated significant inhibitory activity against bacterial quorum sensing, a cell-to-cell communication mechanism bacteria use to regulate gene expression in response to population density. [] Compounds like those isolated from the freshwater fungus Helotiales sp., exhibit potent quorum sensing inhibition in methicillin-resistant Staphylococcus aureus (MRSA). [] This suggests their potential as leads for developing new anti-virulence therapeutics, offering an alternative approach to combat antibiotic resistance by disrupting bacterial communication and virulence factor production. []
Q6: What is the role of diresorcinol in solid-state catalysis, and how does its structure contribute to this activity?
A6: Diresorcinol derivatives, like 5,5′-(9,10-Anthracenediyl)diresorcinol, demonstrate remarkable catalytic activity in solid-state reactions. [] This particular derivative promotes the stereoselective intramolecular ene reaction of citronellal within its microporous crystal structure. [] The well-defined hydrogen-bonding network and confined environment within the crystal lattice contribute to the observed selectivity and efficiency of the reaction. [] This highlights the potential of utilizing diresorcinol-based materials as heterogeneous catalysts in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






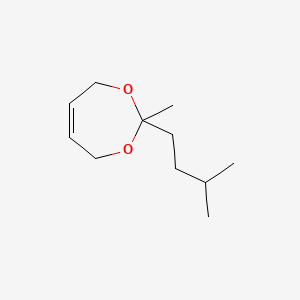
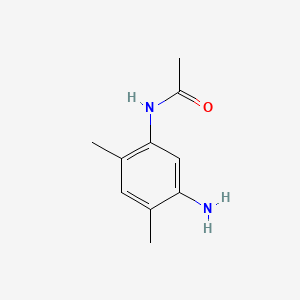
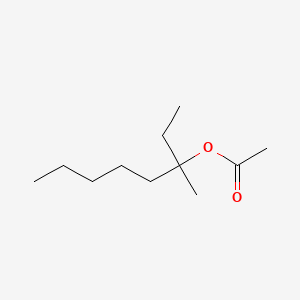
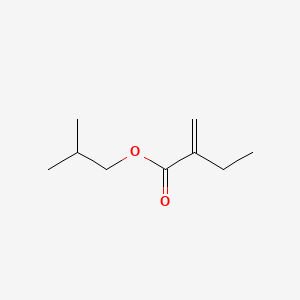
![[3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate](/img/structure/B1617558.png)

